BOC-NH-PEG2-propene

Description

Properties

IUPAC Name |

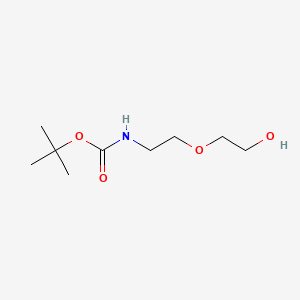

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFVNEXYCULLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159156-95-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00410988 | |

| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-91-6 | |

| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Boc-aminoethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-NH-PEG2-propene, also known by its IUPAC name tert-butyl (2-(2-(prop-2-en-1-yloxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This unique combination of functional moieties makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. In a typical PROTAC molecule, one end binds to the target protein, while the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a precursor, plays a critical role in connecting these two binding elements and orienting them productively to facilitate ubiquitination and subsequent degradation of the target protein. The physical properties of the linker, such as its length, flexibility, and solubility, are crucial determinants of a PROTAC's efficacy and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 2410236-85-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). | [2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of similar chemical compounds.

Synthesis of this compound

A general synthesis route for this compound involves the etherification of a Boc-protected amino-PEG alcohol with an allyl halide.[2]

Materials:

-

Boc-NH-PEG2-OH (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate)

-

Allyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve Boc-NH-PEG2-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire 1H and 13C NMR spectra. The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the Boc group, the PEG linker, and the terminal propene group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its identity.

-

Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Analysis: Acquire the IR spectrum. Look for characteristic absorption bands for the N-H bond of the carbamate, the C=O of the Boc group, the C-O-C ether linkages of the PEG spacer, and the C=C of the propene group.

Signaling Pathways and Experimental Workflows

As a key component in the synthesis of PROTACs, this compound plays an integral role in the broader experimental workflow of targeted protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, where this compound would be incorporated into the linker.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical workflow for the synthesis of a PROTAC, starting from the this compound linker precursor.

Caption: A representative workflow for the synthesis of a PROTAC.

References

A Comprehensive Technical Guide to BOC-NH-PEG2-propene: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of BOC-NH-PEG2-propene, a bifunctional linker molecule of significant interest in contemporary drug discovery and development. With a particular focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs), this document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, this guide presents a representative experimental protocol for its synthesis and its subsequent application in the construction of PROTACs, alongside a discussion of its broader utility in bioconjugation and nanotechnology.

Introduction

This compound, a polyethylene (B3416737) glycol (PEG)-based linker, has emerged as a critical building block in the design and synthesis of complex therapeutic agents. Its unique architecture, featuring a tert-butyloxycarbonyl (BOC)-protected amine and a terminal propene group connected by a flexible diethylene glycol spacer, offers a versatile platform for covalent modification and conjugation. The BOC protecting group provides a stable yet readily cleavable handle for sequential reactions, while the propene moiety allows for a variety of coupling chemistries.

The primary application of this compound lies in the burgeoning field of targeted protein degradation, specifically in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial in dictating the efficacy of this process, and the physicochemical properties of this compound make it an attractive choice for this purpose.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a short PEG chain that enhances solubility and provides spatial separation between conjugated moieties.

Chemical Structure:

IUPAC Name: tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and application in biological systems.

| Property | Value | Reference |

| Molecular Formula | C12H23NO4 | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 2410236-85-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as DMSO and THF. | |

| Storage Temperature | -20°C |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent application in the synthesis of a PROTAC.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on standard organic chemistry principles. The synthesis involves the Williamson ether synthesis between a BOC-protected amino alcohol and an allyl halide.

Materials:

-

tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

-

Allyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add allyl bromide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in PROTAC Synthesis

This protocol outlines the general steps for incorporating this compound into a PROTAC molecule. The process involves the deprotection of the BOC group followed by coupling of the resulting free amine to a carboxylic acid-functionalized ligand for a protein of interest (POI).

Step 1: BOC Deprotection

Materials:

-

This compound

-

4M Hydrogen chloride (HCl) in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (10 equivalents) or TFA (10-20 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude amine salt, which is typically used in the next step without further purification.

Step 2: Amide Coupling to a POI Ligand

Materials:

-

Crude amine salt from the previous step

-

POI ligand with a terminal carboxylic acid

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and brine

Procedure:

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the crude amine salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC molecule by an appropriate method such as flash column chromatography or preparative HPLC.

Visualization of Synthetic Workflow

The following diagrams illustrate the key chemical transformations described in the experimental protocols.

Caption: Synthetic workflow for this compound and its use in PROTAC synthesis.

Broader Applications

Beyond its prominent role in PROTAC development, the versatile chemical handles of this compound lend themselves to a range of other applications in the life sciences:

-

Bioconjugation: The terminal propene group can participate in various chemical reactions, including thiol-ene "click" chemistry, allowing for the conjugation of this linker to cysteine residues in proteins or other thiol-containing biomolecules.

-

Nanotechnology: this compound can be used to functionalize the surface of nanoparticles, imparting desirable properties such as increased hydrophilicity and providing a reactive handle for the attachment of targeting ligands or therapeutic payloads.

-

Material Science: The ability to polymerize the propene group or incorporate it into larger polymer structures opens up possibilities for the development of novel biomaterials with tailored properties.

Conclusion

This compound is a valuable and versatile bifunctional linker with significant applications in modern drug discovery and development. Its well-defined structure, favorable physicochemical properties, and straightforward chemical reactivity make it an ideal building block for the construction of complex therapeutic modalities, most notably PROTACs. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of BOC-NH-PEG2-propene, a bifunctional linker critical in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol, purification methodologies, and expected analytical characterization. The information is intended to equip researchers in drug development and medicinal chemistry with the necessary knowledge to produce and purify this versatile chemical tool.

Introduction

This compound, with the chemical formula C12H23NO4 and a molecular weight of approximately 245.32 g/mol , is a key building block in modern drug discovery.[1] Its structure incorporates a Boc-protected amine, a diethylene glycol (PEG2) spacer, and a terminal propene group. This heterobifunctional nature allows for sequential and controlled conjugation to different molecules of interest.

The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] In a PROTAC molecule, this compound can serve as the linker that connects a ligand binding to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG2 spacer enhances the solubility and optimizes the spatial orientation between the two ligands, which is crucial for the formation of a productive ternary complex and subsequent protein degradation.

This guide outlines a common and effective method for the synthesis of this compound via the Williamson ether synthesis, followed by a detailed purification protocol.

Synthesis of this compound

The synthesis of this compound is most conveniently achieved through a Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of commercially available N-Boc-2-(2-hydroxyethoxy)ethylamine (BOC-NH-PEG2-OH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide, such as allyl bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Boc-2-(2-hydroxyethoxy)ethylamine (BOC-NH-PEG2-OH) | ≥95% | Commercially Available |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |

| Allyl Bromide | Reagent Grade | Commercially Available |

| Anhydrous Tetrahydrofuran (B95107) (THF) | DriSolv® or equivalent | Commercially Available |

| Saturated aqueous ammonium (B1175870) chloride (NH4Cl) | ACS Grade | Commercially Available |

| Saturated aqueous sodium chloride (Brine) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |

| Ethyl Acetate (B1210297) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Silica (B1680970) Gel | 230-400 mesh | Commercially Available |

Experimental Protocol

Step 1: Deprotonation of BOC-NH-PEG2-OH

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2-(2-hydroxyethoxy)ethylamine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

Step 2: Allylation

-

Cool the reaction mixture back down to 0 °C.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Step 3: Work-up and Extraction

-

Upon completion of the reaction, cool the flask to 0 °C.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel to achieve high purity.

Purification Protocol

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the column eluent.

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are representative of a typical Williamson ether synthesis and subsequent chromatographic purification.

| Parameter | Expected Value |

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 2410236-85-8 |

| Typical Yield | 75-90% |

| Purity (Post-Purification) | >95% (by HPLC or NMR) |

| Appearance | Colorless to pale yellow oil |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.44 ppm), the PEG backbone protons (multiplets between 3.5-3.7 ppm), the methylene (B1212753) protons adjacent to the Boc-protected nitrogen (~3.3 ppm), the methylene protons of the allyl group (~4.0 ppm), and the vinyl protons of the propene group (multiplets between 5.1-5.3 ppm and 5.8-6.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbons of the Boc group, the PEG chain, and the propene moiety.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a peak corresponding to the [M+Na]⁺ adduct of the product.

Application Context: PROTAC Signaling Pathway

This compound is a linker used to synthesize PROTACs, which hijack the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action for a PROTAC.

References

Navigating the Solubility of BOC-NH-PEG2-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker BOC-NH-PEG2-propene is a critical tool in the development of targeted therapies, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a BOC-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group, allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. A thorough understanding of its solubility characteristics is paramount for successful conjugation, purification, and formulation. This technical guide provides an in-depth analysis of the predicted solubility of this compound in various solvents, based on the known properties of its structural components and analogous molecules. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility in their specific applications.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a robust prediction of its solubility can be derived from the individual contributions of its molecular components: the lipophilic BOC (tert-Butyloxycarbonyl) group, the hydrophilic PEG2 linker, and the terminal propene group.

The presence of the PEG spacer is known to enhance aqueous solubility.[1][2][3][4] Consequently, this compound is anticipated to exhibit at least partial solubility in aqueous solutions. The BOC protecting group, being nonpolar, contributes to its solubility in organic solvents. Based on data from structurally similar compounds, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF).[5]

General solubility information for PEG and its derivatives indicates good solubility in a range of solvents including water, toluene, acetone, ethanol, and methylene (B1212753) chloride.[] The solubility of a closely related compound, t-Boc-N-amido-PEG10-Br, is predicted to be high in polar aprotic solvents like DMSO, N,N-Dimethylacetamide (DMAC), and acetonitrile, as well as in chlorinated solvents such as dichloromethane.[7] This suggests a similar profile for this compound.

The following table summarizes the predicted solubility of this compound based on these inferences. It is critical to note that these are qualitative predictions, and experimental verification is highly recommended for any application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for dissolving a wide range of organic molecules; solubility is inferred from similar BOC-protected PEG compounds.[5] |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar polarity to DMSO; expected to effectively solvate the molecule. | |

| Acetonitrile (ACN) | Likely Soluble | A common solvent in chromatography and synthesis; predicted to be a suitable solvent based on the solubility of analogous compounds.[7] | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | The lipophilic BOC group and the overall organic nature of the molecule suggest good solubility in chlorinated solvents. Inferred from the predicted solubility of t-Boc-N-amido-PEG10-Br.[7] |

| Chloroform | Likely Soluble | Similar to DCM, expected to be a good solvent. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions; qualitative data suggests solubility.[5] |

| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. | |

| Alcohols | Methanol | Likely Soluble | The polar hydroxyl group can interact with the PEG chain. |

| Ethanol | Likely Soluble | Good general solvent for many organic compounds, including PEG derivatives.[] | |

| Aqueous | Water | Sparingly Soluble | The hydrophilic PEG2 spacer enhances aqueous solubility, but the BOC group and hydrocarbon backbone limit it.[1][2][3][4] |

| Aqueous Buffers | Sparingly Soluble | Solubility is expected to be pH-dependent, though the molecule lacks strongly acidic or basic functional groups. | |

| Hydrocarbons | Hexanes | Likely Insoluble | The overall polarity of the molecule, particularly due to the PEG chain and the amide linkage, suggests poor solubility in nonpolar hydrocarbon solvents. |

| Toluene | Sparingly Soluble | While generally nonpolar, the aromatic ring can offer some interaction, and PEG derivatives show some solubility.[] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Standard Curve:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform a series of dilutions to create a set of calibration standards with known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the compound and solvent.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation and Analysis:

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the previously generated standard curve.

-

Analyze the diluted sample using the same analytical method used for the standard curve.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

References

- 1. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]

- 2. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]

- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. Buy this compound (EVT-11998042) [evitachem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BOC-NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a PEG-based linker.[1] It incorporates a tert-butyloxycarbonyl (BOC) protected amine and a terminal propene group, connected by a two-unit polyethylene (B3416737) glycol (PEG2) spacer. This structure allows for its application in bioconjugation and targeted drug delivery systems.[2]

| Property | Value | Source |

| CAS Number | 2410236-85-8 | [1][2][3] |

| Molecular Formula | C12H23NO4 | [2][3] |

| Molecular Weight | 245.3153 g/mol | [1] |

| Systematic Name | tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate | [1] |

| Synonyms | This compound, tert-butyl N-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethyl}carbamate | [1][2] |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCC=C | [3] |

| Storage Temperature | -20℃ | [3] |

Role in PROTAC Development

This compound serves as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides spatial separation between the two binding ligands of the PROTAC, and its flexibility can be crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

A typical workflow for utilizing a BOC-protected linker like this compound in PROTAC synthesis involves the deprotection of the BOC group to reveal a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase. The terminal propene group can be functionalized or used in subsequent reactions to attach the target protein ligand.

Experimental Protocols

Synthesis of this compound

The synthesis generally involves a few key steps:

-

Preparation of the PEG Linker : This typically starts with the reaction of ethylene (B1197577) glycol derivatives to build the PEG2 chain.

-

BOC Protection : The amine group on the PEG linker is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This step is crucial for controlling reactivity in subsequent steps.

-

Introduction of the Propene Group : A propene moiety is introduced to the other end of the PEG linker, often through a Williamson ether synthesis using an allyl halide.[2]

Deprotection of the BOC Group

The tert-butyloxycarbonyl (BOC) protecting group can be removed under mild acidic conditions to yield the free amine. A common laboratory-scale protocol is as follows:

-

Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of TFA to DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Applications in Signaling Pathway Analysis

The primary application of PROTACs synthesized using linkers like this compound is to induce the degradation of a specific target protein. This allows researchers to study the downstream effects of protein knockdown and elucidate signaling pathways.

For example, if a PROTAC is designed to target a specific kinase in a cancer cell line, the degradation of this kinase would be expected to inhibit the phosphorylation of its downstream substrates. This would, in turn, affect the signaling cascade and potentially lead to apoptosis or cell cycle arrest.

References

In-Depth Technical Guide: Spectroscopic Data of BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for BOC-NH-PEG2-propene, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the expected spectroscopic characteristics based on the analysis of its constituent functional groups and includes a representative experimental protocol for its synthesis.

Chemical Structure and Properties

This compound , also known as tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a molecule that incorporates a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal propene (allyl) group. This unique combination of functionalities makes it a valuable tool in bioconjugation and drug discovery, particularly for linking a target protein binder and an E3 ligase ligand in a PROTAC.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are based on typical chemical shifts and absorption frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | -CH=CH H (trans) |

| ~5.17 | dq | 1H | -CH=CHH (cis) |

| ~4.02 | dt | 2H | -O-CH₂ -CH=CH₂ |

| ~3.65 - 3.55 | m | 8H | -O-CH₂ -CH₂ -O-CH₂ -CH₂ -NH- |

| ~3.25 | q | 2H | -CH₂-NH -Boc |

| ~1.44 | s | 9H | -C(CH₃ )₃ |

¹³C NMR (Carbon NMR) Spectroscopy Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~134.8 | -CH =CH₂ |

| ~117.2 | -CH=CH₂ |

| ~79.0 | -C (CH₃)₃ |

| ~72.2 | -O-CH₂ -CH=CH₂ |

| ~70.8 | -O-CH₂ -CH₂-O- |

| ~70.2 | -O-CH₂-CH₂ -O- |

| ~70.0 | -O-CH₂-CH₂ -NH- |

| ~40.5 | -CH₂ -NH-Boc |

| ~28.4 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (Carbamate) |

| ~3080 | Medium | =C-H Stretch (Vinylic) |

| ~2975, 2930, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1645 | Medium | C=C Stretch (Alkene) |

| ~1510 | Strong | N-H Bend (Amide II) |

| ~1100 | Strong | C-O Stretch (Ether) |

| ~990, 920 | Medium | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

| m/z | Ion |

| 246.17 | [M+H]⁺ |

| 268.15 | [M+Na]⁺ |

| 190.11 | [M - C₄H₉O]⁺ |

| 146.11 | [M - Boc+H]⁺ |

Experimental Protocols

A representative synthesis of this compound involves the Williamson ether synthesis, where a Boc-protected amino-PEG-alcohol is reacted with an allyl halide.

Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate

-

Materials:

-

tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

-

Sodium hydride (60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

-

Procedure:

-

To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Allyl bromide (1.5 eq) is added dropwise to the suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the characterization of this compound.

Commercial Suppliers and Technical Applications of BOC-NH-PEG2-propene: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of BOC-NH-PEG2-propene, a key building block in the development of novel therapeutics. This document outlines its commercial availability, fundamental properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound, with the CAS number 2410236-85-8, is a heterobifunctional linker molecule widely utilized in the field of medicinal chemistry.[1][2] Its structure features a Boc-protected amine, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal propene group. This unique combination of functional groups makes it an invaluable tool for covalently linking different molecular entities, particularly in the construction of PROTACs.[1][2] The propene group offers a reactive handle for further chemical modifications, while the Boc-protected amine can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.

Commercial Supplier Data

The following table summarizes the commercial availability of this compound from various suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the vendors.

| Supplier | Product Code/Name | Purity | Available Quantities | Price | Notes |

| Immunomart | T39987 | --- | 100 mg | Request Pricing | Currently out of stock.[1] |

| EvitaChem | EVT-11998042 | --- | --- | Request a Quote | --- |

| Chemenu Inc. | CM340380 | --- | --- | Inquire | --- |

| BLDpharm | BD01364088 | --- | --- | Inquire | --- |

Synthesis and Experimental Protocols

General Synthesis Protocol:

-

Boc Protection of Amino-PEG Alcohol: 2-(2-aminoethoxy)ethanol (B1664899) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The resulting Boc-protected amino-PEG alcohol is then purified, usually by column chromatography.

-

Williamson Ether Synthesis: The purified Boc-NH-PEG2-OH is then reacted with an allyl halide, such as allyl bromide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF). The reaction mixture is stirred, often at a slightly elevated temperature, to facilitate the formation of the ether linkage.

-

Work-up and Purification: After the reaction is complete, it is carefully quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by silica (B1680970) gel column chromatography to yield the desired compound.

Application in PROTAC Development

This compound is a critical linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis of a PROTAC using this linker typically involves the following steps:

-

Deprotection: The Boc group on this compound is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

-

Conjugation to an E3 Ligase Ligand: The resulting amino-PEG2-propene is then coupled to the carboxylic acid of a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Modification of the Propene Group and Conjugation to a POI Ligand: The terminal propene group can be functionalized through various chemical reactions, such as hydroboration-oxidation to yield a primary alcohol, which can then be further modified and coupled to a ligand that binds to the protein of interest.

The overall workflow of PROTAC-mediated protein degradation is illustrated in the following diagram:

References

BOC-NH-PEG2-propene safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and technical information for BOC-NH-PEG2-propene, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate , is a molecule featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This trifunctional nature makes it a versatile tool in bioconjugation and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate | Internal Compilation |

| Molecular Formula | C₁₂H₂₃NO₄ | Internal Compilation |

| Molecular Weight | 245.32 g/mol | Internal Compilation |

| Appearance | White to off-white solid | General supplier information |

| Solubility | Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Insoluble in water.[1] | General supplier information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available. A summary of the available safety information is presented below. It is imperative to handle this compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment (PPE).

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | Information | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | Avoid ingestion, skin contact, and inhalation. |

| Skin Corrosion/Irritation | No data available. Handle as a potential irritant. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | No data available. Handle as a potential irritant. | Wear safety glasses with side-shields or goggles. |

| Respiratory or Skin Sensitization | No data available. | Avoid breathing dust or vapors. |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity | No data available. |

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are proprietary to the research and development entities utilizing them. However, based on its structure, its primary application is as a linker in the synthesis of PROTACs.

A generalized experimental workflow for the incorporation of this compound into a PROTAC is outlined below. This process typically involves two key chemical transformations: deprotection of the Boc-protected amine and reaction of the propene group.

Generalized PROTAC Synthesis Workflow:

-

Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield a free amine.

-

Coupling to a Warhead: The newly exposed amine is then coupled to the carboxylic acid of a "warhead" molecule (a ligand that binds to the target protein) using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Functionalization of the Propene Group: The terminal propene group can be functionalized through various chemical reactions. A common approach is a thiol-ene "click" reaction, where a thiol-containing E3 ligase ligand is added across the double bond, often initiated by UV light or a radical initiator.

-

Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Diagrams

The following diagrams illustrate the logical relationships of the available information and a generalized workflow for the use of this compound in PROTAC synthesis.

Caption: Overview of available information for this compound.

Caption: Generalized workflow for synthesizing a PROTAC using this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted by qualified individuals with appropriate training and supervision, and after consulting all available safety information and conducting a thorough risk assessment.

References

The Linchpin of Controlled Synthesis: Unpacking the Role of the BOC Protecting Group in BOC-NH-PEG2-propene

For Immediate Release

A Deep Dive into the Strategic Importance of the Tert-Butyloxycarbonyl (BOC) Protecting Group in the Heterobifunctional Linker, BOC-NH-PEG2-propene, for Advanced Bioconjugation and Drug Development.

In the intricate world of chemical synthesis, particularly in the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), precision and control are paramount. The strategic use of protecting groups is a cornerstone of this control, and the tert-butyloxycarbonyl (BOC) group plays a pivotal role. This technical guide elucidates the critical function of the BOC protecting group in the context of the heterobifunctional linker, this compound, a molecule increasingly vital in the field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the application of BOC-protected linkers in their synthetic workflows.

This compound is a chemical entity comprised of three key components: the BOC-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propene group. This unique architecture bestows upon it the ability to act as a bridge, connecting two different molecules in a controlled, stepwise manner. The BOC group is the linchpin of this control.[1][2]

The Guardian of Reactivity: Core Principles of BOC Protection

The primary function of the BOC group is to temporarily render the highly reactive amine group inert.[3] Amines are nucleophilic and readily participate in a wide array of chemical reactions. In the multi-step synthesis of complex molecules like PROTACs, this reactivity must be masked to prevent unwanted side reactions and to direct chemical transformations to other parts of the molecule.[3]

The BOC group is ideally suited for this task due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness allows for chemical modifications at other sites of the linker or a conjugated molecule without disturbing the protected amine. However, the key to its utility lies in its facile removal under specific, mild acidic conditions, a process known as deprotection. This acid lability allows for the timely unmasking of the amine, making it available for a subsequent, desired reaction.[3][4]

This orthogonality—the ability to be removed under conditions that do not affect other common protecting groups (like Fmoc or Cbz)—is a critical feature in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS).[3]

Quantitative Analysis of BOC Protection and Deprotection

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final product. The following tables summarize representative quantitative data for these processes on amino-PEG linkers, which are directly analogous to this compound.

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| BOC Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |

| BOC Protection | (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 |

| BOC Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 0.5 - 2 | High |

| BOC Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High |

| BOC Deprotection | 50% TFA in DCM | Room Temperature | 0.4 | >95 |

| Table 1: Representative Reaction Conditions for BOC Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the BOC protecting group, with typical yields. Data is representative for this class of compounds.[3] |

| Acidic Reagent | Concentration | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |

| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |

| Table 2: Common Acidic Conditions for BOC Deprotection. This table details the most frequently used acidic systems for the removal of the BOC group from PEG linkers.[5] |

Experimental Protocols

The following are detailed, representative methodologies for the deprotection of a BOC-protected amino-PEG linker and its subsequent conjugation, which are directly applicable to this compound.

Protocol 1: BOC Deprotection of a BOC-NH-PEG Linker

This protocol outlines the removal of the BOC protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

-

BOC-protected PEG linker (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the BOC-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the solution to 0°C in an ice bath.[5]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[5][6]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5] On TLC, the deprotected, more polar amine product will have a lower Rf value. In LC-MS, the disappearance of the starting material's mass peak and the appearance of the product's mass peak are monitored. 1H NMR can also be used to track the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm).[5]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x volumes).[7]

-

For neutralization to obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which can be used directly in subsequent reactions.[7]

Protocol 2: Amide Coupling of the Deprotected Amino-PEG-Propene Linker

This protocol describes the conjugation of the newly exposed amine to a molecule containing a carboxylic acid functionality.

Materials:

-

Deprotected amino-PEG-propene (from Protocol 1)

-

Carboxylic acid-functionalized molecule of interest

-

Amide coupling reagents (e.g., HATU, HBTU, or EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Preparative reverse-phase HPLC system for purification

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution.

-

In a separate flask, dissolve the deprotected amino-PEG-propene (1.2 equivalents) in anhydrous DMF.

-

Add the solution of the activated carboxylic acid to the amine solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Visualizing the Role of this compound

The following diagrams illustrate the logical and experimental workflows in which this compound and its deprotection are critical steps.

Caption: PROTAC-mediated protein degradation pathway.[8]

The diagram above illustrates the mechanism of action for a PROTAC, a molecule whose synthesis critically relies on linkers like this compound.[9] The linker, after deprotection and conjugation to the two ligands, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9]

Caption: Experimental workflow for BOC deprotection and subsequent conjugation.

This workflow diagram details the sequential process of first removing the BOC protecting group from this compound to expose the reactive amine, followed by the coupling of this amine to a carboxylic acid-containing molecule, a common strategy in the synthesis of PROTACs and other complex bioconjugates.[10]

Conclusion

The BOC protecting group is an indispensable tool in modern organic and medicinal chemistry. Its application in the heterobifunctional linker this compound exemplifies its strategic importance. By providing a stable yet readily cleavable mask for a reactive amine, the BOC group enables the controlled, sequential assembly of complex and potent therapeutic molecules. A thorough understanding of the principles, quantitative parameters, and experimental protocols associated with BOC group manipulation is therefore essential for any researcher or professional engaged in the development of next-generation targeted therapies.

References

- 1. Buy this compound (EVT-11998042) [evitachem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Role of the PEG2 Spacer in BOC-NH-PEG2-propene: An In-depth Technical Guide for Drug Development Professionals

Introduction to PROTACs and the Significance of Linker Design

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function.[] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3] This guide provides a detailed examination of the function of the PEG2 spacer within the commonly used PROTAC building block, BOC-NH-PEG2-propene.

Core Function of the PEG2 Spacer in this compound

This compound is a foundational building block in the synthesis of PROTACs.[2] Its structure comprises three key functional components: a tert-butyloxycarbonyl (BOC) protected amine, a propene group for further chemical modification, and a central PEG2 spacer. The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, plays a multifaceted role in dictating the performance of the final PROTAC molecule.

Enhancing Physicochemical Properties

The incorporation of a PEG spacer is a well-established strategy to improve the drug-like properties of molecules.[4] The key benefits of the PEG2 spacer in a PROTAC context include:

-

Increased Solubility: The hydrophilic nature of the ethylene glycol units enhances the aqueous solubility of the PROTAC.[4] This is particularly advantageous as many potent ligands for target proteins and E3 ligases are hydrophobic, leading to poor solubility of the resulting PROTAC. Improved solubility is crucial for reliable in vitro assays and can positively impact bioavailability in vivo.

-

Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[3] PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to cellular uptake.[3] However, excessively long PEG chains can negatively impact permeability.[5] The short and flexible nature of the PEG2 spacer often provides a good balance between improved solubility and sufficient cell permeability.

Optimizing Ternary Complex Formation

The primary role of the linker in a PROTAC is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[6] The length and flexibility of the PEG2 spacer are critical in this regard:

-

Enabling Proximity and Orientation: The PEG2 spacer provides sufficient length and conformational flexibility to allow the two ends of the PROTAC to bind to their respective proteins without significant steric hindrance.[2] This flexibility is crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.

-

Avoiding the "Hook Effect": The concentration-dependent decrease in PROTAC efficacy, known as the "hook effect," can occur when the linker is too long or flexible, favoring the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[3] A shorter linker like PEG2 can help mitigate this effect by constraining the system and promoting the desired ternary complex formation. The optimal linker length is highly dependent on the specific target and E3 ligase pair, and systematic variation of the linker length is a common optimization strategy.[3]

Quantitative Data on the Impact of PEG Linker Length

The selection of an appropriate linker length is a critical step in PROTAC design. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [3]

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 55 | 85 | 1.8 | 15 |

| PEG4 | 20 | 95 | 1.2 | 25 |

| PEG5 | 15 | >98 | 1.5 | 30 |

| PEG6 | 30 | 92 | 0.9 | 20 |

This table presents a synthesized comparison based on data from various studies on BRD4-targeting PROTACs. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). Actual values are cell-line and construct-dependent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in PROTAC development, as well as a standard protocol for assessing PROTAC activity.

Synthesis of this compound (Representative Protocol)

Materials:

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethanol

-

Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.05 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

Step 2: Allylation of the Hydroxyl Group

-

Dissolve tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PROTAC Synthesis Utilizing this compound

The this compound linker can be incorporated into a PROTAC in a multi-step process, typically involving deprotection of the BOC group followed by coupling reactions.

Step 1: BOC Deprotection

-

Dissolve this compound in a suitable solvent such as DCM or dioxane.

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine (NH2-PEG2-propene), often as a salt.

Step 2: Coupling to a Warhead or E3 Ligase Ligand

The deprotected amine can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard amide bond formation conditions (e.g., HATU, HOBt, and a base like DIPEA in a solvent such as DMF). The propene group can then be functionalized, for example, via a thiol-ene "click" reaction, to couple the other component of the PROTAC.

Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest dissolved in a suitable vehicle (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities.

-

Normalization: Strip the membrane and re-probe with an antibody against a loading control to normalize the target protein levels.

-

Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western blot.

Conclusion

The PEG2 spacer in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTACs. Its ability to enhance solubility, modulate cell permeability, and provide the appropriate length and flexibility for optimal ternary complex formation makes it a valuable tool in the design of novel protein degraders. A thorough understanding of the role of the PEG2 spacer, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to harness the full potential of PROTAC technology. The systematic optimization of the linker, including the strategic use of short PEG spacers like PEG2, will continue to be a key factor in the development of the next generation of potent and selective protein-degrading therapeutics.

References